1-Chloro-8-phenyloctane
Overview
Description
1-Chloro-8-phenyloctane is an organic compound with the molecular formula C14H21Cl . It is also known as 8-Phenyl-1-octyl chloride . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 1-Chloro-8-phenyloctane consists of a phenyl group (a benzene ring) attached to an octyl group (an eight-carbon alkyl chain) with a chlorine atom attached to one end . The molecular weight is 224.77 .Physical And Chemical Properties Analysis
1-Chloro-8-phenyloctane has a molecular weight of 224.77 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Photovoltaics and Organic Electronics
- Photovoltaic Performance Improvement : Research indicates that additives like 1,8-diiodooctane can influence the aggregation state of photovoltaic materials in solution, thereby affecting the performance of organic photovoltaic devices. This suggests potential application in enhancing solar cell performance through manipulation of nano-aggregates and film morphology (Bernardo et al., 2018).
- Polymer Fullerenes in Solar Cells : The combination of certain additives, including 1-chloronaphthalene, has been shown to enhance the efficiency of bulk heterojunction solar cells. This points towards the potential of 1-Chloro-8-phenyloctane in optimizing the nanomorphology and performance of solar cells (Liu et al., 2014).
Chemical Synthesis and Characterization
- Synthesis of Ligands and Metal Complexes : The synthesis and characterization of certain ligands, starting from compounds including 1-chloro-2,3-O-cyclohexylidene (related to 1-Chloro-8-phenyloctane), and their subsequent reaction to form metal complexes, indicates the role of such compounds in inorganic synthesis and characterization (ekerci & Ta, 2000).
Surface Chemistry and Self-Assembly
- Investigation of Self-Assembly : Studies have explored the self-assembly of certain molecules in solvents, including 1-phenyloctane, by using scanning tunneling microscopy. This research could provide insights into the behavior of 1-Chloro-8-phenyloctane in similar conditions and its potential application in nanotechnology and surface chemistry (Xu et al., 2012).
Pharmaceutical Synthesis
- Chiral Separation and Drug Synthesis : Research on the chiral separation of amino-alcohols using extractant impregnated resins with solvents like 1-phenyloctane, highlights the potential of 1-Chloro-8-phenyloctane in pharmaceutical synthesis, specifically in the separation and purification of chiral drug intermediates (Babić et al., 2007).
Material Science and Engineering
- Nanomaterial Synthesis and Analysis : The application of various solvents, including 1-phenyloctane, in the synthesis and analysis of nanomaterials and nanostructures, demonstrates the relevance of 1-Chloro-8-phenyloctane in materials science, particularly in understanding molecular interactions and structures at the nanoscale (Yang et al., 2005).
Colloid and Surface Science
- Micellization and Surface Interactions : Studies on the micellization process of sodium 8-phenyloctanoate and its interaction with various alcohols provide insights into the behavior of 1-Chloro-8-phenyloctane in similar systems, which could be significant in the field of colloid and surface science (Landry et al., 2007).
Safety And Hazards
In case of eye contact with 1-Chloro-8-phenyloctane, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. Similarly, in case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention .
Future Directions
properties
IUPAC Name |
8-chlorooctylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYDOFBAKCSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302713 | |
Record name | 1-Chloro-8-phenyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-8-phenyloctane | |
CAS RN |
61440-32-2 | |
Record name | Octane, 1-chloro-8-phenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-8-phenyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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